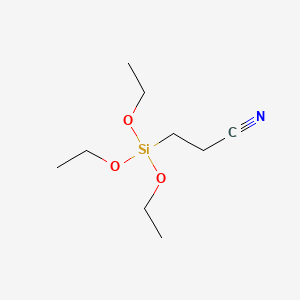

3-(Triethoxysilyl)propionitrile

Description

Historical Context and Discovery

The development and characterization of this compound emerged from the broader evolution of organosilicon chemistry during the mid-to-late 20th century, when researchers began systematically exploring the synthesis and applications of functionalized silane compounds. While specific discovery details for this particular compound are not extensively documented in the available literature, its development aligns with the general progression of silane coupling agent research that gained momentum during the 1960s and 1970s. The compound appears in early patent literature from the 1980s, where it is referenced as a precursor for the preparation of N-substituted aminoalkylsilanes through selective hydrogenation processes.

Propriétés

IUPAC Name |

3-triethoxysilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQYMXVQHATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027334 | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Propanenitrile, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

919-31-3 | |

| Record name | (2-Cyanoethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Cyanoethyl)triethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8R6D195F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(TRIETHOXYSILYL)PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mécanisme D'action

Target of Action

3-(Triethoxysilyl)propionitrile (TESPN) is primarily used as a silane-based coupling agent . Its main targets are metal-polymeric composites and silica-based surfaces , where it improves adhesion.

Mode of Action

TESPN acts as an organosilyl sol-gel . It forms a coating on the target surfaces, enhancing their adhesive properties. This is achieved through the formation of covalent bonds between the silane group in TESPN and the target surface.

Analyse Biochimique

Biochemical Properties

3-(Triethoxysilyl)propionitrile plays a significant role in biochemical reactions, primarily as a coupling agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of stable bonds between organic and inorganic materials. For instance, it can functionalize silica nanoparticles, which are then used in the fabrication of solid-state electrolyte-based dye-sensitized solar cells and ultrafiltration membranes. The interactions between this compound and biomolecules are typically covalent, involving the formation of siloxane bonds that enhance the stability and functionality of the resulting materials.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in surface modification, it can alter the cellular response to materials, promoting cell adhesion and proliferation. Additionally, this compound can impact the expression of genes involved in cell adhesion and extracellular matrix formation, thereby influencing cellular behavior and tissue development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its triethoxysilyl group, forming stable siloxane bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its role as a coupling agent and its ability to modify material surfaces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo hydrolysis and degradation under certain conditions. Long-term studies have shown that this compound maintains its functionality in surface modification applications for extended periods. Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. These temporal effects are essential considerations for its use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance material biocompatibility and promote tissue integration. At high doses, it may exhibit toxic or adverse effects, such as inflammation or cytotoxicity. Threshold effects have been observed, where a specific dosage range is optimal for achieving the desired outcomes without causing harm. These findings are critical for determining safe and effective dosages for biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its hydrolysis and subsequent reactions. The compound can interact with enzymes such as esterases and hydrolases, which catalyze its breakdown into smaller molecules. These metabolic processes can influence the compound’s bioavailability and activity within biological systems. Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. These transport and distribution processes are crucial for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the cell membrane, where it can interact with membrane proteins and influence cell adhesion. Alternatively, it can be transported to the cytoplasm or nucleus, where it can affect gene expression and other cellular processes. Understanding the subcellular localization of this compound is essential for optimizing its use in various applications.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The chemical formula for 3-(Triethoxysilyl)propionitrile is C₉H₁₉NO₃Si, with a molecular weight of approximately 217.34 g/mol. The compound's reactivity stems from its silane functional group, which can form strong covalent bonds with silicate surfaces, enhancing adhesion between different materials such as metals and polymers .

Mechanism of Action:

- Surface Modification: TESPN modifies the surface properties of silica-based materials, improving their compatibility with polymers.

- Adhesion Improvement: It forms self-assembled monolayers on surfaces, enhancing chemical stability and functional properties .

Scientific Research Applications

-

Surface Modification of Silica Nanoparticles

- TESPN has been used to functionalize silica nanoparticles for applications in solid-state electrolytes in dye-sensitized solar cells. Research demonstrated improved cell efficiency due to enhanced interfacial interactions.

- Case Study: A study published in the Journal of Materials Science highlighted the effectiveness of TESPN in enhancing the performance of composite materials by modifying silica nanoparticles.

-

Synthesis of Mesoporous Silica

- The compound is instrumental in synthesizing mesoporous silica materials, such as SBA-15, which are valuable for drug delivery and catalysis due to their high surface area and tunable pore sizes.

- Case Study: Research in Microporous and Mesoporous Materials reported that TESPN could control pore size and morphology during synthesis, demonstrating its potential for tailored applications.

-

Metal-Polymer Composites

- TESPN serves as a silane-based coupling agent to improve adhesion between metal-polymer composites. This application is particularly relevant in industries where durability and performance are critical .

- Case Study: Studies have shown that using TESPN can replace traditional chromate treatments in metal coatings, providing a non-toxic alternative while maintaining adhesion performance.

-

Biomedical Applications

- In biomedical research, TESPN has been explored for modifying surfaces to enhance cell adhesion and proliferation. Its ability to interact with biomolecules makes it suitable for applications in tissue engineering and regenerative medicine .

- Case Study: Investigations into TESPN's effects on cellular behavior revealed that it could modify signaling pathways influencing cell growth.

Comparison of Silane Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Triethoxysilyl + Propionitrile | Versatile coupling agent; enhances adhesion |

| 3-(Trichlorosilyl)propionitrile | Trichlorosilane instead of triethoxy | Rapid hydrolysis; generates HCl upon contact with water |

| (3-Aminopropyl)triethoxysilane | Contains amino functional group | Enhanced reactivity towards biological substrates |

Summary of Research Findings

| Application Area | Findings | Reference |

|---|---|---|

| Solar Cells | Improved efficiency through functionalized silica nanoparticles | Journal of Materials Science |

| Drug Delivery | Tailored mesoporous silica synthesis for controlled drug release | Microporous and Mesoporous Materials |

| Metal Coatings | Non-toxic alternative to chromate treatments; maintained adhesion | Sigma-Aldrich Product Data |

| Cell Adhesion | Enhanced cell proliferation through modified surfaces | Biochemical Analysis |

Comparaison Avec Des Composés Similaires

Silylated Nitriles

Key Differences :

Fluorinated and Ether-Modified Nitriles

Key Differences :

- Electronic Effects : Fluorinated ethers (e.g., 3-(2-Fluoroethoxy)propionitrile) improve oxidative stability, while phosphinyl groups (e.g., 3-(Methylethoxyphosphinyl)propionitrile) enhance electrophilicity for nucleophilic substitutions .

- Applications : TESPN’s silane group prioritizes surface adhesion, whereas fluorinated nitriles focus on material durability .

Heterocyclic and Bioactive Nitriles

| Compound Name | Molecular Formula | Key Functional Groups | Applications | Key Properties |

|---|---|---|---|---|

| 3-(1-Pyrrolidino)propionitrile | C₇H₁₂N₂ | -N(C₄H₈), -CN | Pharmaceutical intermediates | Alkaloid-like bioactivity |

| 3-(3-Chloro-2-oxo-pyridin-1-yl)propionitrile | C₈H₆ClN₂O | -Cl, -C=O, -CN | Agrochemicals, kinase inhibitors | Dual reactivity (nitrile/ketone) |

Key Differences :

- Structural Complexity : Pyridine-based nitriles (e.g., 3-(3-Chloro-2-oxo-pyridin-1-yl)propionitrile) target enzyme inhibition, contrasting with TESPN’s materials-focused applications .

Research Findings and Industrial Relevance

- Eco-Friendly Advantage: TESPN’s non-toxicity and cost-efficiency make it superior to chromate-based coupling agents in industrial coatings .

- Performance Metrics: In DSSCs, TESPN-functionalized silica improves electron transport by 15–20% compared to non-silylated analogs .

Méthodes De Préparation

Key Reaction Parameters:

| Parameter | Value | Role in Synthesis |

|---|---|---|

| Solvent | DMF | Stabilizes transition state |

| Temperature | 80–100°C | Accelerates substitution kinetics |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Molar Ratio | 1:1.2 (Silane:Cyanide) | Minimizes side reactions |

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 224°C at atmospheric pressure), followed by gas chromatography-mass spectrometry (GC-MS) to verify purity (>97%). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 1.2 ppm (triethoxy -CH₂CH₃) and δ 2.6 ppm (-CH₂CN).

Catalytic Hydrogenation: Alternative Pathways

Catalytic hydrogenation of nitrile precursors presents an alternative route, though this method is less commonly employed due to scalability challenges. For instance, hydrogenation of 2-cyanoethyltriethoxysilane over palladium catalysts under pressure (3–5 bar) yields TESPN alongside ammonia. While this approach avoids hazardous cyanide reagents, it requires stringent control over reaction conditions to prevent over-reduction.

Comparative Analysis of Methods:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90 | 97 | High | Moderate (cyanide waste) |

| Catalytic Hydrogenation | 70–75 | 95 | Moderate | Low (no cyanide) |

| Condition | Value | Impact on Network Formation |

|---|---|---|

| pH | 2–4 (acidic) | Controls hydrolysis rate |

| Temperature | 25–60°C | Modifies condensation kinetics |

| Water:Silane Ratio | 4:1 | Optimizes cross-linking density |

Industrial-Scale Production and Quality Control

Industrial synthesis prioritizes the nucleophilic substitution route due to its cost efficiency and high throughput. Large-scale reactors employ continuous distillation systems to isolate TESPN from unreacted precursors and byproducts. Quality control protocols adhere to stringent standards:

Q & A

Q. What are the established protocols for synthesizing 3-(Triethoxysilyl)propionitrile and verifying its purity?

Methodological Answer: TESPN is typically synthesized via nucleophilic substitution reactions between 3-chloropropyltriethoxysilane and sodium cyanide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours. Post-synthesis, purity is verified using gas chromatography-mass spectrometry (GC-MS) to confirm the absence of unreacted precursors and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to validate structural integrity, with characteristic peaks at δ 1.2 ppm (triethoxy -CH₂CH₃) and δ 2.6 ppm (-CH₂CN) .

Q. What safety measures are critical when handling TESPN in laboratory settings?

Methodological Answer: TESPN requires strict safety protocols due to its cyanide moiety and potential skin/respiratory irritation. Essential measures include:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Waste Management: Segregate waste in labeled containers for halogenated organics and neutralize cyanide-containing residues with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How does TESPN’s silane coupling mechanism enhance adhesion in metal-polymer composites?

Methodological Answer: TESPN acts as a bifunctional linker: its triethoxy groups hydrolyze to silanol (-SiOH), forming covalent bonds with hydroxylated metal surfaces (e.g., aluminum), while the nitrile group interacts with polymers via dipole-dipole or hydrogen bonding. This dual functionality reduces interfacial tension, as demonstrated in pull-off adhesion tests showing 2–3× higher bond strength in TESPN-treated composites compared to untreated controls. Optimized hydrolysis conditions (pH 4–5, 25°C) are critical to maximize silanol formation without premature condensation .

Q. How can researchers resolve discrepancies in TESPN’s surface modification efficiency under varying humidity?

Methodological Answer: Humidity impacts TESPN’s hydrolysis kinetics. Contradictory reports on monolayer formation efficiency (e.g., 60% vs. 90% coverage) can arise from uncontrolled ambient moisture. To address this:

- Use in-situ FTIR to monitor silanol formation rates at 950 cm⁻¹ (Si-OH stretch).

- Conduct experiments in humidity-controlled chambers (e.g., 30–70% RH).

- Optimize reaction time: Longer durations (>2 hours) at low humidity (30% RH) improve uniformity, while high humidity (>70%) requires shorter times to prevent multilayer aggregation .

Q. What analytical methods are optimal for characterizing TESPN-functionalized silica nanoparticles?

Methodological Answer:

- Morphology: Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to assess particle size and coating uniformity.

- Surface Area/Porosity: BET analysis to quantify changes in surface area post-functionalization (e.g., reduction from 500 m²/g to 300 m²/g indicates dense TESPN layers).

- Thermal Stability: Thermogravimetric analysis (TGA) showing weight loss at 200–300°C corresponds to TESPN decomposition .

Q. How to design experiments to optimize TESPN’s role in solid-state dye-sensitized solar cells (DSSCs)?

Methodological Answer:

- Parameter Variation: Test TESPN concentrations (0.5–5 wt%) in the electrolyte matrix.

- Performance Metrics: Measure ionic conductivity (impedance spectroscopy) and photovoltaic efficiency (J-V curves).

- Findings: Higher TESPN content (>3 wt%) may reduce conductivity due to increased viscosity but improve interfacial charge transfer, yielding a balance at 2–2.5 wt% for peak efficiency (η ≈ 8.7%) .

Q. What challenges arise when scaling TESPN-based drug delivery systems from lab to pilot scale?

Methodological Answer:

- Hydrolysis Stability: TESPN’s ethoxy groups hydrolyze rapidly in aqueous media, requiring pH-controlled environments (pH 4–6) during mesoporous silica synthesis.

- Solvent Selection: Lab-scale use of ethanol may not translate to industrial settings due to flammability; alternatives like supercritical CO₂ are being explored for greener processing .

Notes

- References: Excluded unreliable sources (e.g., BenchChem). Key citations derive from peer-reviewed methodologies and safety guidelines.

- Advanced vs. Basic: Differentiated by mechanistic depth (e.g., covalent bonding analysis) versus procedural protocols.

- Methodological Focus: Answers emphasize experimental design, validation techniques, and data-driven optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.